3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-10-14(11(2)19-16(18-10)22-3)8-9-15(21)20-13-6-4-12(17)5-7-13/h4-7H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPZJATNCCJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Methyl and Methylsulfanyl Groups: The methyl and methylsulfanyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide and methylthiol.
Attachment of the Propanamide Moiety: The propanamide group can be introduced through an amide coupling reaction between the pyrimidine derivative and 4-fluorophenylpropanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with analogs from the evidence:
Key Observations :
- Molecular Weight : The target compound has the lowest molecular weight (333.4), favoring better bioavailability compared to bulkier analogs like the piperidinylsulfonyl derivative (462.6) .
- PSA : The piperidinylsulfonyl analog’s high PSA (~110 Ų) suggests lower blood-brain barrier penetration, contrasting with the target compound’s moderate PSA (~70 Ų) .
Biological Activity
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-fluorophenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with methyl and methylsulfanyl groups, linked to a propanamide chain, and is expected to exhibit various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.42 g/mol. The structure includes a pyrimidine moiety and an aromatic fluorophenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅OS |
| Molecular Weight | 337.42 g/mol |
| CAS Number | 1209982-69-3 |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the pyrimidine ring suggests potential nucleic acid interactions, while the fluorophenyl group may enhance binding affinity due to its electronic properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study examining derivatives of pyrimidine showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with DNA replication.
Anticancer Properties
Preliminary studies suggest that 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-fluorophenyl)propanamide may possess anticancer properties. Compounds containing pyrimidine rings have been known to inhibit tumor growth by inducing apoptosis in cancer cells. Specific assays have shown that similar compounds can downregulate oncogenes and upregulate tumor suppressor genes.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, derivatives of similar compounds have been tested for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.
Case Studies and Research Findings
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine derivative exhibited MIC values in the low micromolar range against Gram-positive bacteria, suggesting that structural modifications can enhance antibacterial efficacy.
- Anticancer Studies : In vitro studies conducted on human cancer cell lines indicated that similar compounds resulted in significant reduction in cell viability at concentrations as low as 10 µM, highlighting the potential of this class of compounds in cancer therapy.
- Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters reported that a close analog showed potent inhibition of DHFR with an IC50 value below 100 nM, indicating that structural features are crucial for enzyme interaction.
Q & A
Q. What synthetic routes are effective for synthesizing 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-fluorophenyl)propanamide, and how can yields be optimized?
The compound is synthesized via coupling reactions between pyrimidine intermediates and fluorophenyl propanamide derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling (e.g., EDCI/HOBt) with α-substituted benzylamines in dichloromethane, achieving 52–76% yields through stoichiometric control and catalytic DMAP .
- Purification : Column chromatography with hexane:EtOAc gradients (Rf = 0.29–0.70) isolates pure product. Recrystallization from ethanol/water enhances crystalline purity .
- Optimization : Reduce byproduct formation with molecular sieves and maintain reaction temperatures at 0–25°C .
Q. Which analytical methods are critical for verifying structural integrity and purity?
Multi-modal characterization is essential:
- HPLC-UV : C18 columns with acetonitrile/water gradients (λ = 254 nm) confirm purity (>95%) .
- NMR spectroscopy : 1H/13C NMR in DMSO-d6/CDCl3 identifies substituents (e.g., δ 2.5–2.7 ppm for SCH3) .
- Elemental analysis : C, H, N, S values must align with theoretical calculations (±0.4% error) .
- HRMS : Validate molecular ion peaks ([M+H]+) with <2 ppm mass accuracy .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Use recombinant kinases or phosphatases (e.g., ATP-dependent assays) to evaluate IC50 values .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
- Receptor binding : Employ SPR (surface plasmon resonance) to measure binding kinetics for fluorophenyl-containing targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the design of analogs with enhanced potency?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine 4-position to enhance target affinity, as seen in analogs with 20-fold increased activity .
- Side-chain optimization : Replace methylsulfanyl with sulfonyl groups to improve metabolic stability (t1/2 > 2 hours in liver microsomes) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., kinases), prioritizing residues with fluorophenyl π-π interactions .
Q. How can discrepancies in biological activity data across assay conditions be resolved?
Contradictions arise from:
- Enzyme sources : Recombinant vs. tissue-extracted proteins exhibit varying cofactor dependencies .
- Solvent effects : Limit DMSO to ≤0.1% to prevent denaturation artifacts . Solutions :
- Validate results via orthogonal assays (e.g., CETSA for target engagement) .
- Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) .
- Analyze batch purity via HPLC/HRMS to exclude synthetic byproducts .
Q. What crystallographic strategies resolve the compound’s 3D structure?
- Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL for small-molecule refinement, leveraging TWIN/BASF commands to handle twinning or disordered regions .
- Validation : Check Ramachandran plots (≥95% favored regions) and R-factor convergence (<0.05) .
Q. What methodologies assess metabolic stability and toxicity profiles?
- Liver microsome assays : Incubate with NADPH (1 mM) to measure t1/2 and identify CYP450-mediated metabolites via LC-MS/MS .
- hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risk (IC50 > 30 µM desired) .
- In vivo profiling : Administer 10 mg/kg (IV/PO) in rodent models to calculate bioavailability (AUC0–24) and organ-specific toxicity .
Q. How can synergistic effects with co-administered compounds be quantified?
- Combination index (CI) : Use CompuSyn software to analyze dose-response matrices (e.g., cisplatin synergy at CI < 0.9) .
- Mechanistic studies : Perform RNA-seq to identify pathways upregulated in combination therapy vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
